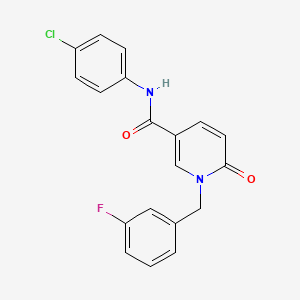

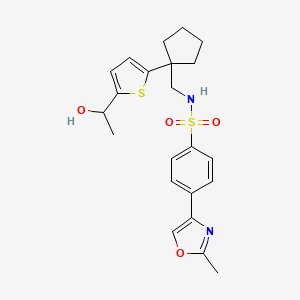

![molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 306980-86-9](/img/structure/B2377588.png)

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in various cancers. KRAS G12C is a commonly mutated form of the KRAS gene, which is responsible for cell growth and division. The mutation causes the KRAS protein to be constantly active, leading to uncontrolled cell growth and cancer development. MRTX849 works by binding to the KRAS G12C protein, inhibiting its activity and potentially stopping cancer growth.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole nucleus, present in this compound, has been a focus of intense investigation due to its diverse pharmacological activities. These include fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . Researchers have explored derivatives of 1,3,4-thiadiazole compounds for potential drug candidates. The compound’s N–C–S linkage contributes to its biological activity.

Schiff Base Chemistry

Organic compounds containing Schiff bases are of increasing interest in medicinal chemistry. Schiff bases exhibit various biological properties, such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoral activities . The compound’s structure includes a Schiff base moiety, which makes it relevant in this context.

Microwave-Assisted Synthesis

The rapid and efficient microwave-assisted synthesis method for preparing 1,3,4-thiadiazole Schiff base derivatives has advantages over conventional heating methods. It reduces reaction times significantly, from days or hours to minutes or even seconds. Researchers have used this technique to synthesize compounds like N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine .

Cyanoacetamide Derivatives

Cyanoacetamide derivatives, including the compound , play a role in building various organic heterocycles. Their synthetic utility contributes to the development of potential chemotherapeutic agents .

Thiophene Derivatives

Thiophene derivatives, which share some structural features with the compound, have therapeutic importance. They exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, thiophenes find applications in material science, such as in the fabrication of light-emitting diodes .

Propiedades

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZHOHJJYRNIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

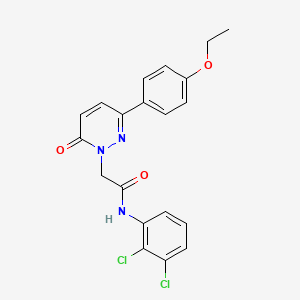

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

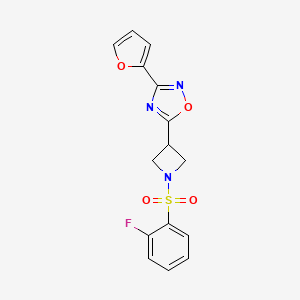

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)

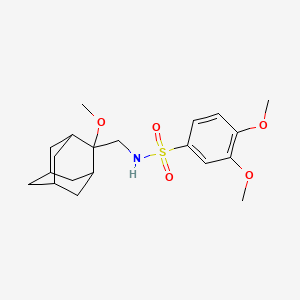

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)

![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)

![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)